Boc-Isoleucinol chemical properties and structure
Boc-Isoleucinol chemical properties and structure
An In-depth Technical Guide to Boc-Isoleucinol: Properties, Synthesis, and Applications
Introduction
N-tert-butoxycarbonyl-L-isoleucinol, commonly referred to as Boc-Isoleucinol, is a chiral amino alcohol of significant value in modern organic synthesis and pharmaceutical development. As a derivative of the essential amino acid L-isoleucine, it combines the stereochemical integrity of a natural building block with a strategically protected amine and a reactive primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group imparts stability under a wide range of nucleophilic and basic conditions, allowing for selective chemical transformations at the hydroxyl terminus.[1] This unique combination makes Boc-Isoleucinol an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of peptide mimics, chiral ligands, and pharmacologically active compounds.[][] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, analytical characterization methods, and key applications for researchers and drug development professionals.
Core Chemical and Physical Properties
Boc-Isoleucinol is a viscous, colorless liquid at room temperature, valued for its defined stereochemistry and predictable reactivity. Its core properties are summarized below.
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | [4] |
| Synonyms | N-Boc-L-isoleucinol, Boc-Ile-ol | [4] |
| CAS Number | 106946-74-1 | [4][5] |
| Molecular Formula | C₁₁H₂₃NO₃ | [4][5] |
| Molecular Weight | 217.31 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [5] |
| Boiling Point | 121-126 °C @ 0.6 mm Hg | [4][5] |
| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Refractive Index | n²⁰/D 1.455 | [5] |
| Storage Conditions | 0-8 °C, tightly sealed, dry, well-ventilated place | [5][6] |
Chemical Structure
The structure of Boc-Isoleucinol features a carbamate linkage formed between the α-amino group of isoleucinol and the tert-butoxycarbonyl group. This bulky protecting group sterically shields the nitrogen, preventing its participation in undesired side reactions. The primary hydroxyl group remains available for subsequent synthetic modifications.
-
SMILES: CCNC(=O)OC(C)(C)C
-
InChI Key: BPLDQMXXYMKQPW-DTWKUNHWSA-N[4]
Synthesis and Purification
The most reliable and field-proven method for synthesizing Boc-Isoleucinol is the reduction of its corresponding protected amino acid, N-Boc-L-isoleucine. This transformation is highly efficient and preserves the stereochemical integrity of the chiral centers.
Core Synthesis Methodology: Reduction of N-Boc-L-Isoleucine
The reduction of a carboxylic acid to a primary alcohol in the presence of a Boc protecting group requires a reagent that does not cleave the acid-labile carbamate. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can be used, a milder and highly effective method involves the formation of a mixed anhydride intermediate, followed by reduction with sodium borohydride (NaBH₄).[][7] This two-step, one-pot procedure is known for its high yields and operational simplicity.
Experimental Protocol
Step 1: Mixed Anhydride Formation
-
Dissolve N-Boc-L-isoleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 2 minutes.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form, indicating the formation of the mixed anhydride.
Step 2: Sodium Borohydride Reduction
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water.
-
Add the NaBH₄ solution dropwise to the cold mixed anhydride suspension from Step 1. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1 M HCl until the pH is approximately 7.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-Isoleucinol as a colorless oil.
-
If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Boc-Isoleucinol via a mixed anhydride intermediate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Boc-Isoleucinol. Standard methods include NMR and IR spectroscopy, and HPLC for purity assessment.
Data Presentation: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ~5.0 ppm (d, 1H): NH proton of the carbamate.~3.5-3.7 ppm (m, 2H): CH₂ protons of the primary alcohol.~3.4 ppm (m, 1H): CH proton adjacent to the nitrogen.~1.8 ppm (m, 1H): CH proton at the β-position.1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.~1.1-1.5 ppm (m, 2H): CH₂ protons of the ethyl group.~0.9 ppm (m, 6H): Overlapping doublet and triplet for the two methyl groups. |
| ¹³C NMR | ~156 ppm: Carbonyl carbon of the Boc group.~79 ppm: Quaternary carbon of the Boc group.~65 ppm: CH₂ carbon of the primary alcohol.~55 ppm: CH carbon adjacent to the nitrogen.~37 ppm: CH carbon at the β-position.~28 ppm: Methyl carbons of the Boc group.~25 ppm: CH₂ carbon of the ethyl group.~15 ppm & ~11 ppm: The two terminal methyl carbons. |
| FT-IR (neat) | ~3350 cm⁻¹ (broad): O-H stretching of the alcohol.~3300 cm⁻¹ (sharp): N-H stretching of the carbamate.~2960 cm⁻¹ (strong): C-H stretching of alkyl groups.~1685 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl.~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate and alcohol. |
Experimental Protocols: Purity Assessment by HPLC
Assessing the purity of Boc-Isoleucinol can be challenging with UV detection due to the lack of a strong chromophore. Methods employing universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD) are often preferred.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with 40% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD, CAD, or RI.
-
Rationale: This reverse-phase method effectively separates the nonpolar Boc-Isoleucinol from more polar starting materials (N-Boc-L-isoleucine) or more polar impurities. The gradient ensures the timely elution of the product.
Key Applications in Research & Development
Boc-Isoleucinol serves as a versatile chiral building block, enabling the synthesis of complex molecules with precise stereochemical control.
-
Chiral Building Block in Drug Discovery: It is used to introduce the (2S,3S)-isoleucinol fragment into larger molecules. This motif is found in various bioactive natural products and synthetic drug candidates. The protected amine allows for chemistry to be performed selectively on the hydroxyl group (e.g., etherification, esterification, or oxidation) before the amine is deprotected for subsequent reactions, such as peptide coupling.[5]
-
Peptide Mimetics (Peptidomimetics): The amino alcohol structure is a key component in creating non-natural peptide backbones, such as reduced amides or statine analogues. These modifications can enhance metabolic stability and improve the pharmacokinetic properties of peptide-based drugs.
-
Asymmetric Synthesis: The inherent chirality of Boc-Isoleucinol makes it a valuable starting material for the synthesis of other chiral molecules and can be used to synthesize chiral ligands for asymmetric catalysis.[][5]
Mandatory Visualization: Role as a Protected Building Block
Caption: Logical workflow demonstrating the sequential reactivity of Boc-Isoleucinol.
Safety, Handling, and Storage
While Boc-Isoleucinol is not classified as a hazardous substance by all suppliers, proper laboratory safety protocols are mandatory.[6][8] Some vendors classify the compound as "Toxic if swallowed," necessitating careful handling.[9]
Data Presentation: Safety and Handling
| Category | Information | Reference(s) |
| GHS Classification | Not classified as hazardous under Regulation (EC) No 1272/2008 by some suppliers. Other suppliers indicate Acute Toxicity, Oral (Category 3). | [6][8][9] |
| Hazard Statements | H301: Toxic if swallowed (as per some suppliers). | [9] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [5][9] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [5] |
| First Aid | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.Skin Contact: Wash off immediately with plenty of water. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [6] |
| Storage | Store in a tightly closed container in a refrigerator (0-8 °C). Keep in a dry, well-ventilated place away from incompatible materials. | [5][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9] |
References
- (No valid reference)
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
CliniSciences. SAFETY DATA SHEET. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Conversion of Amino Acids into Amino Alcohols a | Download Table. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Interchim. Technical Service Representatives. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. SiteMap. [Link]
- Google Patents. EP0486478A2 - Renin-inhibiting peptides.
-
HelixBiosciences. HelixBiosciences - SGPGIMS. [Link]
